3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester
Description
Historical Context and Development of Imidazo[1,2-a]pyridine Derivatives
The historical development of imidazo[1,2-a]pyridine chemistry traces its origins to the pioneering work of Tschitschibabin in 1925, who introduced the first systematic method for producing imidazopyridine compounds. This foundational approach involved the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200 degrees Celsius within sealed reaction vessels, albeit with relatively modest yields. The methodology represented a significant breakthrough in heterocyclic chemistry, establishing the fundamental synthetic pathway that would influence subsequent developments for decades.
The evolution of synthetic methodologies progressed substantially throughout the twentieth century, with researchers continuously refining the original Tschitschibabin approach through the incorporation of base catalysts such as sodium hydrogen carbonate under milder reaction conditions. These improvements led to enhanced synthetic efficiency and broader applicability across diverse substrate classes. The field experienced renewed interest during the late twentieth and early twenty-first centuries, as medicinal chemists recognized the tremendous potential of imidazo[1,2-a]pyridine derivatives in pharmaceutical applications.
Contemporary synthetic strategies have expanded far beyond the original condensation reactions to encompass sophisticated methodologies including multicomponent reactions, oxidative coupling processes, tandem reactions, aminooxygenation, and hydroamination approaches. The development of metal-catalyzed cross-coupling and hetero-coupling reactions has enabled rapid access to functionalized heterocycles with precise substitution patterns. This synthetic diversity has facilitated the exploration of structure-activity relationships and the optimization of pharmaceutical properties across numerous therapeutic targets.
Recent advances in synthetic methodology have particularly focused on developing environmentally sustainable and economically viable approaches for accessing complex imidazo[1,2-a]pyridine architectures. The emergence of metal-free synthetic protocols represents a significant advancement, addressing both cost considerations and environmental sustainability in pharmaceutical manufacturing processes. These developments have positioned imidazo[1,2-a]pyridine derivatives as increasingly important scaffolds in contemporary drug discovery programs.
Significance in Heterocyclic Chemistry
The significance of imidazo[1,2-a]pyridine derivatives within heterocyclic chemistry extends far beyond their synthetic accessibility, encompassing fundamental aspects of molecular design and biological activity optimization. According to comprehensive statistical analyses, more than 85% of all biologically active chemical entities contain heterocyclic components, reflecting the central role these structures play in modern pharmaceutical science. The imidazo[1,2-a]pyridine scaffold occupies a particularly privileged position within this landscape, offering unique opportunities for molecular modification and property optimization.
The structural architecture of imidazo[1,2-a]pyridine systems provides exceptional versatility for medicinal chemistry applications through multiple sites available for chemical modification. The fused bicyclic 5,6-heterocycle framework enables systematic exploration of structure-activity relationships while maintaining core pharmacophoric elements essential for biological activity. This scaffold has demonstrated remarkable adaptability across diverse therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications.
From a physicochemical perspective, imidazo[1,2-a]pyridine derivatives offer valuable tools for modifying critical pharmaceutical properties including solubility, lipophilicity, polarity, and hydrogen bonding capacity. These modifications directly influence absorption, distribution, metabolism, and excretion characteristics, enabling medicinal chemists to optimize drug-like properties while maintaining or enhancing biological activity. The heterocyclic framework provides strategic insertion points for various functional groups that can fine-tune molecular properties according to specific therapeutic requirements.
The recognition of imidazo[1,2-a]pyridine as a "drug prejudice" scaffold reflects its established track record in successful pharmaceutical development. This designation indicates that the structural framework has demonstrated consistent utility in generating bioactive compounds across multiple therapeutic areas, making it a preferred starting point for drug discovery efforts. The scaffold's versatility has enabled the development of numerous clinically utilized medications, including zolpidem, alpidem, olprinone, zolimidine, and necopidem.
Overview of Current Research Landscape
The contemporary research landscape surrounding imidazo[1,2-a]pyridine derivatives reflects an unprecedented level of activity across multiple therapeutic areas, with particular emphasis on addressing global health challenges and emerging disease targets. Recent investigations have demonstrated the scaffold's exceptional versatility in addressing complex medical conditions, particularly in the development of antimycobacterial agents for tuberculosis treatment. The emergence of multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis has created urgent demand for novel therapeutic approaches, positioning imidazo[1,2-a]pyridine derivatives as promising candidates for next-generation antimycobacterial drugs.
Research into imidazo[1,2-a]pyridine ethers has revealed their function as selective and potent inhibitors of mycobacterial adenosine triphosphate synthesis, demonstrating significant anti-mycobacterial activity. High-throughput screening efforts have identified lead compounds with minimum inhibitory concentration values below 0.5 micromolar and adenosine triphosphate synthesis inhibition concentrations below 0.02 micromolar. Structure-activity relationship studies have elucidated critical molecular requirements, including the essential nature of the bridgehead nitrogen and directly attached phenyl ring for maintaining biological activity.
Parallel investigations have explored the scaffold's potential in treating neurological disorders through glycogen synthase kinase-3 beta inhibition. Novel imidazo[1,2-a]pyridine-1-carboxamide and imidazo[1,2-a]pyridine-3-carboxamide compounds have been developed to overcome central nervous system permeability limitations observed in earlier generations. Structure-based design approaches and careful optimization of physicochemical properties have guided the development of derivatives with improved absorption, distribution, metabolism, and excretion profiles while maintaining nanomolar inhibition activity.
Cancer research applications have demonstrated the scaffold's utility in developing platelet-derived growth factor receptor inhibitors with enhanced oral bioavailability. The integration of fluorine-substituted piperidine moieties has resulted in significant reduction of P-glycoprotein-mediated efflux, addressing a critical limitation in cancer chemotherapy development. These advances highlight the scaffold's adaptability to diverse therapeutic challenges and its potential for addressing complex pharmacological requirements.
Recent comprehensive analyses spanning the past five years have documented the expanding pharmacological profile of imidazo[1,2-a]pyridine derivatives, encompassing antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. This broad spectrum of biological activities reflects the scaffold's fundamental compatibility with diverse biological targets and mechanisms of action.
Scope and Objectives of Chemical Investigation
The chemical investigation of this compound encompasses multiple interconnected objectives designed to advance understanding of this sophisticated heterocyclic system and its pharmaceutical potential. The primary objective focuses on comprehensive characterization of the compound's structural features, physicochemical properties, and synthetic accessibility within contemporary pharmaceutical development frameworks. This investigation aims to establish fundamental parameters that will guide future optimization efforts and facilitate rational drug design approaches.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H11BrFN3O3 | |
| Molecular Weight | 392.18 g/mol | |
| Chemical Abstracts Service Number | 1426530-70-2 | |
| PubChem Compound Identification | 71282888 |
The secondary objective addresses the compound's role within broader imidazo[1,2-a]pyridine structure-activity relationships, particularly examining how the 7-bromo substitution and 4-fluoro-benzoic acid methyl ester moiety contribute to overall molecular properties and biological activity patterns. This analysis draws upon extensive structure-activity relationship data from related compounds to predict potential therapeutic applications and guide synthetic modification strategies.
Synthetic methodology optimization represents another crucial investigation objective, focusing on developing efficient and scalable approaches for compound preparation. The investigation examines various synthetic routes, including those utilizing 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a key intermediate in amide coupling reactions with methyl 3-amino-4-fluorobenzoate. These studies aim to establish optimal reaction conditions, yield optimization strategies, and purification protocols suitable for pharmaceutical development applications.
Table 2: Synthetic Intermediates and Related Compounds
The investigation also encompasses computational chemistry applications, including molecular docking studies and quantum mechanics-based approaches to elucidate binding interactions with potential biological targets. These studies provide theoretical frameworks for understanding the compound's pharmacological potential and guide experimental validation efforts. Molecular dynamics simulations offer insights into conformational behavior and stability characteristics that influence biological activity and pharmaceutical properties.
Crystal structure analysis and solid-state characterization represent additional investigation components, focusing on understanding intermolecular interactions, polymorphic behavior, and stability characteristics. These studies provide essential information for pharmaceutical formulation development and manufacturing process optimization. The investigation examines correlations between crystal structure parameters and pharmaceutical properties, enabling prediction of solid-state behavior and optimization of formulation strategies.
The scope extends to comprehensive biological evaluation protocols designed to assess the compound's activity across multiple therapeutic targets identified through structure-activity relationship analyses. These investigations encompass enzyme inhibition assays, cellular activity evaluations, and selectivity profiling to establish the compound's pharmacological fingerprint. The results provide essential data for prioritizing development efforts and identifying the most promising therapeutic applications.
Properties
IUPAC Name |
methyl 3-[(7-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c1-24-16(23)9-2-3-11(18)12(6-9)20-15(22)13-8-19-14-7-10(17)4-5-21(13)14/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRZTHDHDYDCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester (CAS No. 1426530-70-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its unique structure, which incorporates an imidazo[1,2-a]pyridine moiety, suggests a promising pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of imidazo[1,2-a]pyridine have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro assays indicated that compounds with similar structures exhibited IC values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, demonstrating effective growth inhibition .
- Mechanism of Action : The proposed mechanism involves microtubule destabilization, which is critical in cancer cell proliferation. Compounds showed inhibition of microtubule assembly at concentrations as low as 20 μM .
- Apoptosis Induction : Studies revealed that certain derivatives could enhance caspase-3 activity significantly, indicating their role in inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity:
- Imidazo[1,2-a]pyridine Core : This moiety is known for its ability to interact with various biological targets.
- Fluoro and Bromo Substituents : The presence of halogens can enhance lipophilicity and improve binding affinity to target proteins .
Study Overview
A comprehensive study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their biological activities. Notably, compounds with modifications at the carbonyl and amino positions exhibited enhanced anticancer properties.
| Compound | IC (MDA-MB-231) | IC (HepG2) | Mechanism |
|---|---|---|---|
| 7d | 2.43 μM | 4.98 μM | Microtubule destabilization |
| 7h | 5.12 μM | 10.65 μM | Apoptosis induction |
| 10c | 7.84 μM | 14.65 μM | Cell cycle arrest |
Table 1: Antitumor activity of selected compounds derived from imidazo[1,2-a]pyridine .
Molecular Modeling Studies
In silico studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds. The findings suggest that the most potent derivatives exhibit favorable pharmacokinetic properties and low toxicity profiles .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its role as a scaffold in the development of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in the realm of oncology and metabolic disorders.
Case Study: DPP-4 Inhibitors
Research has highlighted the importance of compounds similar to 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.
| Compound | IC50 (nM) | Notes |
|---|---|---|
| Omarigliptin | 1.6 | Potent DPP-4 inhibitor |
| Saxagliptin | 0.5 | Competitive inhibitor with significant efficacy |
The structural modifications inspired by this compound have led to the synthesis of derivatives that exhibit enhanced potency and selectivity for DPP-4, making them valuable therapeutic agents .
Anticancer Research
The incorporation of the imidazo[1,2-a]pyridine moiety within this compound has been linked to anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study: Targeting BCR-ABL
Inhibitors designed based on the structural framework of this compound have been reported as effective against BCR-ABL mutations associated with chronic myeloid leukemia (CML). These compounds demonstrate significant binding affinity and inhibition of the mutated kinase, providing insights into their potential as targeted therapies .
Antiviral Applications
Research indicates that derivatives of this compound may exhibit antiviral activity, particularly against viral infections where modulation of host cell pathways is beneficial. The ability to modify the compound's structure allows for exploration in antiviral drug development.
Synthesis and Structural Modifications
Comparison with Similar Compounds
Structural and Molecular Properties
The following table highlights key structural differences and molecular properties of the target compound and its analogues:
*Molecular formula inferred from structural analogues and substitution patterns.
Key Differences and Implications
Substituent Type: Bromine (Br): The target compound’s 7-bromo group increases molecular weight and lipophilicity compared to fluoro (F) or methyl (CH₃) substituents. Fluoro (F): Fluorine’s electronegativity improves metabolic stability and membrane permeability in analogues like 2088941-82-4 and 1426654-37-6 . Methyl (CH₃): Methyl groups at positions 6 or 7 (e.g., 2088942-84-9 and 1426654-03-6) enhance hydrophobicity without significantly altering steric bulk compared to halogens .
Substituent Position :
- 6 vs. 7 Position : Fluorine at position 6 (2088941-82-4) versus 7 (1426654-37-6) alters electronic distribution on the imidazopyridine ring, which could influence π-π stacking interactions in receptor binding. Methyl at position 6 (2088942-84-9) may orient the molecule differently in solution compared to 7-substituted derivatives .
Synthetic Accessibility :
- Brominated derivatives like the target compound require careful handling due to bromine’s reactivity, whereas methyl and fluoro analogues are more straightforward to synthesize .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions between imidazo[1,2-a]pyridine derivatives and fluorinated benzoic acid esters. Key steps include:
- Oxidation : Use oxidizing agents (e.g., NaIO₄ or MnO₂) to activate intermediates, as seen in benzodiazepine-related syntheses .
- Purification : Recrystallization from ethyl acetate/chloroform mixtures (yield: 74%) or column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate high-purity products .
- Purity Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry of phosphorus oxychloride and DMF in Vilsmeier-Haack formylation to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of bromo and fluoro substituents. For example, fluoro groups exhibit distinct splitting patterns in aromatic regions .
- X-ray Diffraction : Single-crystal analysis resolves ambiguities in molecular geometry, as demonstrated for structurally related imidazo[1,2-a]pyrimidinones .
- Contradictions : If NMR signals overlap (e.g., imidazole protons), use DEPT-135 or HSQC to assign carbon environments. Cross-validate with FT-IR (C=O stretch ~1700 cm⁻¹) and HRMS .
Q. What solvent systems and reaction conditions improve yield in imidazo[1,2-a]pyridine derivatization?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. For acid-sensitive steps, chloroform or dichloromethane is preferred .
- Temperature Control : Maintain 0–10°C during formylation to prevent decomposition. Reflux in toluene (110°C) for cyclization steps .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?
- DoE Framework :
- Variables : Reaction time, temperature, reagent ratios (e.g., imidazo[1,2-a]pyridine:fluoro-benzoate ester).
- Response Metrics : Yield, purity, space-time yield.
- Implementation : Use continuous-flow reactors to minimize batch variability. Statistical models (e.g., Plackett-Burman) identify critical factors. For example, microwave-assisted synthesis (130°C, 320 W) reduces reaction time from 8 hours to 3 minutes .
Q. What mechanistic insights explain contradictory data in imidazo[1,2-a]pyridine functionalization under oxidative vs. reductive conditions?
- Oxidative Pathways : Oxidizing agents (e.g., NaIO₄) promote C–N bond formation but may over-oxidize sensitive groups like methyl esters. Monitor via in situ IR for carbonyl intermediates .
- Reductive Pathways : Sodium borohydride selectively reduces imine intermediates but requires strict anhydrous conditions to avoid ester hydrolysis. Contrasting outcomes (e.g., over-reduction vs. desired product) can arise from solvent polarity .
Q. How does fluorination at the 4-position of the benzoic acid moiety influence physicochemical properties?
- Impact :
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via shake-flask method).
- Electron Effects : Electron-withdrawing fluoro groups stabilize carboxylate esters, delaying hydrolysis (t½ in PBS: ~24 hrs vs. ~8 hrs for non-fluorinated analogs) .
- Experimental Validation : Compare pKa (via potentiometric titration) and solubility (HPLC-UV) of fluorinated vs. non-fluorinated derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
